![molecular formula C14H12ClN5O2 B2464843 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034596-67-1](/img/structure/B2464843.png)
2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Overview
Description
“2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial effects, potentially through hydrogen bond interactions with key amino acid residues of the target receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2,3-dichloropyrazine was used as a starting material, and the hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .
Scientific Research Applications
Anticonvulsant Activity
The compound's structural analogs, particularly those with the 1,2,4-triazolo[4,3-a]pyrazine moiety, have been studied for their anticonvulsant properties. For instance, some derivatives have demonstrated significant potency against maximal electroshock-induced seizures in rats. This suggests that the triazolo[4,3-a]pyrazine ring system may serve as a bioisostere of the purine ring, contributing to anticonvulsant activity without inducing emesis (Kelley et al., 1995).
Metabolic Pathways
The compound's relatives have been the subject of metabolic studies in animals, revealing insights into their absorption, distribution, metabolism, and excretion. For example, certain derivatives were found to be well absorbed after oral administration, extensively metabolized, and rapidly excreted. This indicates potential for reasonable bioavailability and pharmacokinetic profiles, essential for therapeutic applications (Case et al., 1972).
Renin Inhibitory Activity
Compounds with the triazolo[4,3-a]pyrazine core have been synthesized with various mimetics to study their human renin inhibitory activity. These studies are crucial for understanding the compound's potential impact on blood pressure regulation and cardiovascular health. While some derivatives showed potent inhibitory effects in vitro, challenges in oral absorption were noted, highlighting the importance of considering pharmacokinetic factors in drug design (Roberts et al., 1990).
Anti-anaphylactic Effects
Derivatives have been evaluated for their anti-anaphylactic properties, particularly in relation to their phosphodiesterase inhibition. This suggests a potential role in managing allergic reactions or asthma, although the exact mechanisms and efficacy in humans would require further investigation (Davies & Evans, 1973).
Future Directions
The future directions for research on “2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” could include further exploration of its antibacterial effects and potential other biological activities. The synthesis of similar compounds and study of their antimicrobial, antioxidant, and antiviral potential is a current area of interest .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (potentially dna) through a process called intercalation . Intercalation is a mode of interaction where a molecule inserts itself between the base pairs in the DNA double helix, causing disruption in the DNA structure and function.
Biochemical Pathways
Dna intercalation can affect various biochemical pathways, including dna replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
If this compound acts as a dna intercalator, it could potentially lead to disruptions in dna replication and transcription, resulting in cell cycle arrest and apoptosis .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-10-4-2-1-3-9(10)7-12(21)17-8-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVZXJSKFHVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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